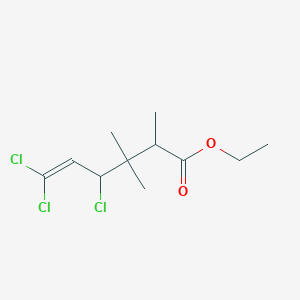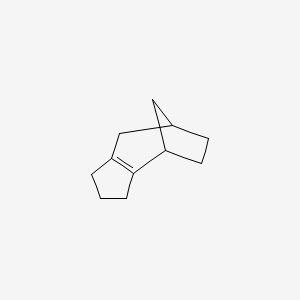![molecular formula C16H22ClN3O3 B14613697 1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid CAS No. 58830-79-8](/img/structure/B14613697.png)
1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid is a compound that combines an imidazole derivative with nitric acid. Imidazole derivatives are known for their wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The addition of nitric acid introduces unique chemical properties that can be exploited in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with 2-chlorophenylacetonitrile and 1-bromoheptane.
Formation of 2-(2-Chlorophenyl)heptanenitrile: The reaction between 2-chlorophenylacetonitrile and 1-bromoheptane in the presence of a base such as potassium carbonate yields 2-(2-chlorophenyl)heptanenitrile.
Reduction to 2-(2-Chlorophenyl)heptanamine: The nitrile group is reduced to an amine using hydrogen gas and a palladium catalyst.
Formation of 1-[2-(2-Chlorophenyl)heptyl]imidazole: The amine is then reacted with glyoxal and ammonia to form the imidazole ring, yielding 1-[2-(2-chlorophenyl)heptyl]imidazole.
Addition of Nitric Acid: Finally, the imidazole derivative is treated with nitric acid to form the desired compound.
Industrial Production Methods:
Batch Process: The synthesis can be carried out in a batch reactor, where each step is performed sequentially with purification at each stage.
Continuous Process: Alternatively, a continuous flow process can be employed, where reactants are continuously fed into a reactor and the product is continuously removed, allowing for more efficient large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted chlorophenyl derivatives.
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique electronic properties.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Antimicrobial: Exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Anticancer: Shows potential as an anticancer agent by inducing apoptosis in cancer cells.
Anti-inflammatory: Possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Industry:
Polymer Production: Used in the production of specialty polymers with unique properties.
Corrosion Inhibition: Acts as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It targets specific enzymes and receptors in biological systems, leading to inhibition or activation of various biochemical pathways.
Pathways Involved: The nitric acid component can release nitric oxide, which plays a role in vasodilation and other physiological processes. The imidazole ring can interact with metal ions, affecting enzymatic activity.
Comparison with Similar Compounds
1-[2-(2-Chlorophenyl)ethyl]imidazole: Similar structure but with a shorter alkyl chain.
1-[2-(2-Chlorophenyl)propyl]imidazole: Similar structure with a propyl group instead of a heptyl group.
1-[2-(2-Chlorophenyl)butyl]imidazole: Similar structure with a butyl group.
Uniqueness:
Longer Alkyl Chain: The heptyl group in 1-[2-(2-Chlorophenyl)heptyl]imidazole provides unique hydrophobic properties, affecting its solubility and interaction with biological membranes.
Nitric Acid Component: The addition of nitric acid introduces unique reactivity and potential for nitric oxide release, which is not present in the similar compounds.
Properties
CAS No. |
58830-79-8 |
|---|---|
Molecular Formula |
C16H22ClN3O3 |
Molecular Weight |
339.82 g/mol |
IUPAC Name |
1-[2-(2-chlorophenyl)heptyl]imidazole;nitric acid |
InChI |
InChI=1S/C16H21ClN2.HNO3/c1-2-3-4-7-14(12-19-11-10-18-13-19)15-8-5-6-9-16(15)17;2-1(3)4/h5-6,8-11,13-14H,2-4,7,12H2,1H3;(H,2,3,4) |
InChI Key |
VOCJLNLFVPFPFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CN1C=CN=C1)C2=CC=CC=C2Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


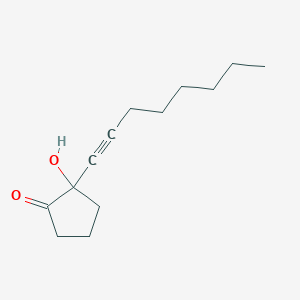
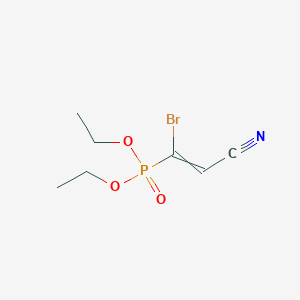
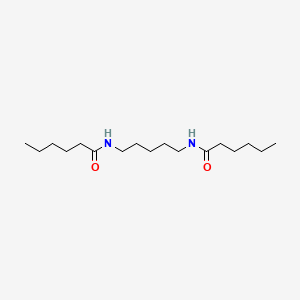
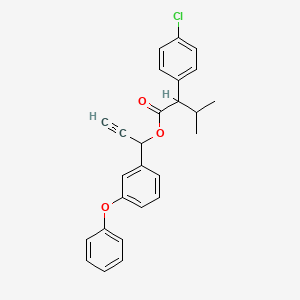
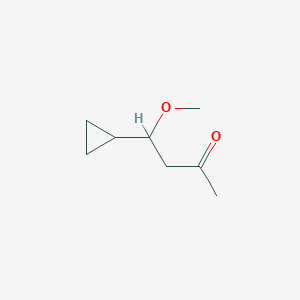

methanone](/img/structure/B14613647.png)
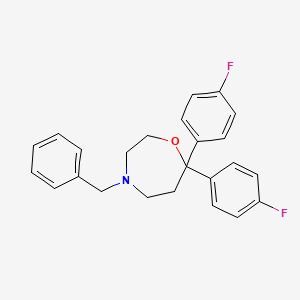
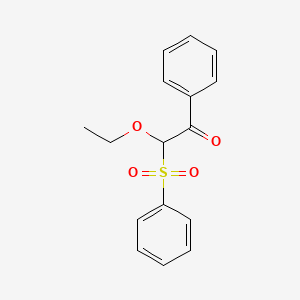
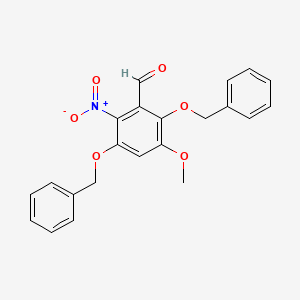

![4-[(Carboxymethyl)sulfanyl]butanoic acid](/img/structure/B14613682.png)
